molecular formula C21H30O3 B1199451 Trestolone acetate CAS No. 6157-87-5

Trestolone acetate

Cat. No. B1199451
CAS RN: 6157-87-5
M. Wt: 330.5 g/mol
InChI Key: IVCRCPJOLWECJU-WJTCVZFGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Trestolone Acetate has a molecular formula of C21H30O3 . Its average mass is 330.461 Da and its monoisotopic mass is 330.219482 Da .


Chemical Reactions Analysis

Trestolone Acetate is a synthetic and injected anabolic–androgenic steroid (AAS) and a derivative of nandrolone (19-nortestosterone) which was never marketed . It is an androgen ester – specifically, the C17 acetate ester of Trestolone .


Physical And Chemical Properties Analysis

Trestolone Acetate has a molecular formula of C21H30O3 . Its average mass is 330.461 Da and its monoisotopic mass is 330.219482 Da .

Scientific Research Applications

  • Trestolone acetate is a synthetic anabolic-androgenic steroid and an androstane derivative. Its structural features, including the steroid skeleton rings, have been characterized using X-ray single crystal diffraction technique, providing insights into its configurational analysis and intermolecular interactions within crystals (Turza et al., 2022).

  • Trestolone acetate has been implicated in the treatment of male sex offenders, demonstrating antiandrogenic properties. This has been part of experimental work dating back to the 1960s, where its use among sex offenders was investigated as an alternative to long-term incarceration (Money, 1970).

  • Its relevance in oncology, particularly in castration-resistant prostate cancer, is noteworthy. Studies have explored the efficacy of CYP17 inhibitors like abiraterone acetate in patients with prostate cancer, demonstrating significant clinical activity, including in patients who had received prior ketoconazole therapy (Ryan et al., 2010).

  • In a similar vein, another study confirmed that castration-resistant prostate cancer often remains hormone-driven, and agents like abiraterone acetate, which inhibits androgen synthesis, have shown significant antitumor activity (Attard et al., 2008).

  • Trestolone acetate's role extends to other forms of cancer as well, with its potential in enhancing treatment efficacy in metastatic prostate cancer patients without prior chemotherapy. The combination of abiraterone acetate and prednisone has been shown to improve radiographic progression-free survival and overall survival in such patients (Ryan et al., 2013).

Safety And Hazards

Like all steroids, improper use or abuse of Trestolone Acetate can lead to adverse side effects such as acne, hair loss, decreased libido, mood changes among others . It’s important to understand proper dosages and be aware of the possible side effects before beginning any regimen involving this substance .

properties

IUPAC Name

[(7R,8R,9S,10R,13S,14S,17S)-7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12-10-14-11-15(23)4-5-16(14)17-8-9-21(3)18(20(12)17)6-7-19(21)24-13(2)22/h11-12,16-20H,4-10H2,1-3H3/t12-,16+,17-,18+,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCRCPJOLWECJU-XQVQQVTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977160
Record name Trestolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trestolone acetate

CAS RN

6157-87-5
Record name Trestolone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6157-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trestolone acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trestolone acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13958
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trestolone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRESTOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52XDF4N1XL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trestolone acetate
Reactant of Route 2
Trestolone acetate
Reactant of Route 3
Reactant of Route 3
Trestolone acetate
Reactant of Route 4
Trestolone acetate
Reactant of Route 5
Trestolone acetate
Reactant of Route 6
Trestolone acetate

Citations

For This Compound
19
Citations
A Turza, G Borodi, A Pop, M David - Journal of Molecular Structure, 2022 - Elsevier
… The structural features of trestolone acetate, methenolone acetate and dihydroboldenone … trestolone acetate, methenolone acetate and dihydroboldenone cypionate. Trestolone acetate (…
Number of citations: 6 www.sciencedirect.com
NA Ghaphery - Orthopedic Clinics of North America, 1995 - Elsevier
Testosterone was first synthesized by Ruzica and Weltstein in 1935.32In 1935, Kochakian and Murlin showed that injecting male hormone into castrated dogs could decrease protein …
Number of citations: 73 www.sciencedirect.com
Y Zhang, X Wu, W Wang, J Huo, J Luo, Y Xu… - Journal of Pharmaceutical …, 2022 - Elsevier
In recent years, anabolic androgenic steroids (AASs) have been frequently detected as undeclared ingredients in dietary supplements, where the adverse analytical findings (AAFs) …
Number of citations: 14 www.sciencedirect.com
H González-Díaz, E Olazábal, L Santana… - Bioorganic & Medicinal …, 2007 - Elsevier
In this work we report a QSAR model that discriminates between chemically heterogeneous classes of anticoccidial and non-anticoccidial compounds. For this purpose we used the …
Number of citations: 40 www.sciencedirect.com
H González-Díaz, D Viña, L Santana… - Bioorganic & medicinal …, 2006 - Elsevier
A Markov model based QSAR is introduced for the rational selection of anticancer compounds. The model discriminates 90.3% of 226 structurally heterogeneous anticancer/non-…
Number of citations: 39 www.sciencedirect.com
G Corona, G Rastrelli, L Vignozzi… - Expert opinion on …, 2012 - Taylor & Francis
… A further modification of the latter, through an alkylation in position 7α, creates 7αmethyl-19-nortestosterone (MENT, Trestolone Acetate). MENT cannot be 5α-reduced because of steric …
Number of citations: 99 www.tandfonline.com
A TUTINO, MT KELLY - ic.gc.ca
La présente invention concerne des compositions pharmaceutiques et des formes posologiques monodoses de 4-amino-2-(2, 6-dioxopipéridine-3-yl) isoindoline-l, 3-dione, ou un …
Number of citations: 2 www.ic.gc.ca
GWA Milne - 2017 - books.google.com
This title was first published in 2000: Treatment of endocrine disorders is an important branch of medicine and many drugs have been developed for use in this area. Endocrine …
Number of citations: 3 books.google.com
J Buvat, M Maggi, A Guay… - The journal of sexual …, 2013 - academic.oup.com
Introduction Testosterone (T) deficiency (TD) may significantly affect sexual function and multiple organ systems. Aim To provide recommendations and Standard Operating Procedures (…
Number of citations: 329 academic.oup.com
VA Rogozkin - 1991 - books.google.com
This book presents an authoritative review of the research regarding the influences of anabolic-androgenic steroids on metabolism. The book provides a concise description of the …
Number of citations: 62 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.